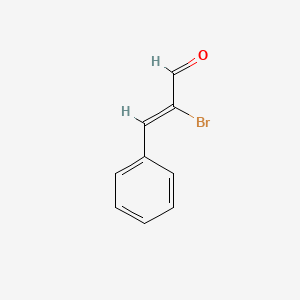

alpha-Bromocinnamaldehyde

Description

The exact mass of the compound this compound is 209.96803 g/mol and the complexity rating of the compound is 157. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Masking. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-bromo-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRWNOKNRHCLHV-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=O)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline powder; [Alfa Aesar MSDS] | |

| Record name | alpha-Bromocinnamaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5443-49-2, 33603-90-6 | |

| Record name | Bromocinnamal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenal, 2-bromo-3-phenyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α-Bromocinnamaldehyde: Mechanism, Pathway, and Protocol

This guide provides a comprehensive exploration of the synthesis of α-bromocinnamaldehyde, a valuable compound utilized as a broad-spectrum antifungal agent and a versatile intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, reaction mechanisms, and practical laboratory protocols for its preparation. We will dissect the prevalent synthesis route, explain the rationale behind critical experimental choices, and provide the detailed procedural knowledge necessary for successful replication.

The Dominant Synthesis Strategy: A Two-Step Addition-Elimination Pathway

The most direct and widely employed method for synthesizing α-bromocinnamaldehyde begins with the readily available precursor, trans-cinnamaldehyde. The overall transformation is elegantly achieved in two sequential steps: an electrophilic addition of bromine across the alkene, followed by a base-mediated elimination of hydrogen bromide. This approach is favored for its efficiency and reliance on fundamental, well-understood organic reactions.

Step 1: Electrophilic Addition of Bromine to Cinnamaldehyde

The first phase of the synthesis involves the bromination of the carbon-carbon double bond in the cinnamaldehyde backbone. This is a classic example of an electrophilic addition reaction.

The Underlying Mechanism:

The reaction is initiated when the electron-rich π-bond of the alkene acts as a nucleophile, attacking a bromine molecule (Br₂). Although Br₂ is nonpolar, the electron density of the double bond induces a dipole in the Br-Br bond, making one bromine atom electrophilic (δ+) and the other nucleophilic (δ-). The electrophilic bromine is attacked by the alkene, leading to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. This intermediate is then attacked by the bromide ion (Br⁻) that was generated. The attack occurs from the side opposite the bromonium ion bridge (an anti-addition), opening the three-membered ring to yield the stable dibromo adduct, 2,3-dibromo-3-phenylpropionaldehyde .

Diagram: Mechanism of Electrophilic Addition

Caption: Electrophilic addition of bromine to the alkene of cinnamaldehyde.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical for reaction efficiency and product purity.

-

Glacial Acetic Acid: Traditionally used, but it can lead to a highly viscous reaction mixture, making stirring and temperature control difficult during scale-up. The acidic nature also necessitates a significant amount of base for neutralization during workup, generating substantial waste.

-

Halogenated Solvents (CCl₄, Dichloromethane): These are often preferred as they are inert, allow for better temperature management, and simplify the post-reaction workup. Using silica gel-supported bromine in these solvents can further control reactivity.

-

-

Temperature Control: The bromination is highly exothermic. The reaction is typically performed at low temperatures (0-5 °C, using an ice bath) to prevent side reactions, such as substitution on the aromatic ring, and to ensure selective addition across the double bond.

Step 2: Base-Mediated Elimination (Dehydrobromination)

The intermediate, 2,3-dibromo-3-phenylpropionaldehyde, is rarely isolated. Instead, it is directly converted to the final product through an elimination reaction. A base is added to the mixture to remove one equivalent of hydrogen bromide (HBr).

The Underlying Mechanism:

This step proceeds via an E2 (elimination, bimolecular) mechanism. The base abstracts the acidic proton from the α-carbon (the carbon adjacent to the aldehyde group). This proton is particularly acidic due to the electron-withdrawing effect of the carbonyl group. The resulting carbanion then expels the bromide ion from the β-carbon in a concerted step, forming a new π-bond and yielding α-bromocinnamaldehyde.

Diagram: Overall Synthesis Pathway

Caption: The two-step synthesis of α-bromocinnamaldehyde from cinnamaldehyde.

Causality Behind Experimental Choices:

-

Base Selection: The strength and type of base influence reaction rate and product quality.

-

Strong Inorganic Bases (K₂CO₃, Na₂CO₃): Potassium carbonate is the conventional choice, but it can result in dark-colored products and handling issues due to viscosity. Sodium carbonate is a more cost-effective alternative that gives a higher yield and better product quality.

-

Weak Bases (Sodium Acetate/Bicarbonate): A mixture of weaker bases can also effectively promote the elimination, offering a milder reaction environment.

-

Organic Bases (2,4-Dimethylpyridine): While effective and capable of producing a whiter product, the high cost of such bases limits their application in large-scale industrial production.

-

-

Reaction Temperature: The elimination step typically requires heating (reflux) to overcome the activation energy and drive the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on common procedures reported in the literature, prioritizing safety, efficiency, and product quality.

Materials and Equipment:

-

trans-Cinnamaldehyde (1.0 eq)

-

Bromine (1.0 eq)

-

Carbon Tetrachloride (or Dichloromethane)

-

Sodium Carbonate (anhydrous, 1.2 eq)

-

Ethanol (for recrystallization)

-

Petroleum Ether

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

-

Ice-water bath

-

Heating mantle with reflux condenser

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Setup and Bromine Addition:

-

In the three-neck flask, dissolve cinnamaldehyde (1.0 eq) in carbon tetrachloride.

-

Cool the flask to 0-5 °C using an ice-water bath.

-

With vigorous stirring, add an equimolar amount of bromine (1.0 eq) dropwise via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the formation of the 2,3-dibromo-3-phenylpropionaldehyde intermediate is complete.

-

-

Elimination Reaction:

-

To the cold solution, add anhydrous sodium carbonate (1.2 eq).

-

Replace the ice bath with a heating mantle and attach a reflux condenser.

-

Heat the mixture to a gentle reflux (for CCl₄, boiling point is ~77 °C) and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture by vacuum filtration to remove the sodium carbonate and sodium bromide salts.

-

Wash the filtrate with water (2 x 50 mL for a 0.1 mol scale reaction) in a separatory funnel to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

-

Purification:

-

The resulting crude solid is often a yellowish or tan powder.

-

Recrystallize the crude product from a minimal amount of hot ethanol. Alternatively, stir the residue with petroleum ether to induce crystallization, then filter.

-

Collect the purified white to pale-yellow crystals by vacuum filtration and dry them in a vacuum oven. The final product is typically obtained with a yield of 85-95%.

-

Quantitative Data and Characterization

The efficiency of the synthesis can vary based on the specific conditions employed. The following table summarizes representative data from various reported methods.

| Solvent | Base | Yield (%) | Melting Point (°C) | Reference |

| Glacial Acetic Acid | Potassium Carbonate | ~80% | Not specified | |

| Carbon Tetrachloride | 2,4-Dimethylpyridine | 83% | Not specified | |

| Glacial Acetic Acid | Sodium Carbonate | 91% | Not specified | |

| Carbon Tetrachloride | Sodium Carbonate | 93-95% | Not specified | |

| Butyl Acetate | Sodium Acetate / Sodium Bicarbonate | 82.5% | 70-72 °C | |

| Literature Standard | - | - | 66-68 °C |

Spectroscopic Characterization:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is a key tool for structural confirmation. The aldehydic proton typically appears as a singlet around δ 9.3-9.4 ppm. The vinylic proton appears as a singlet near δ 8.0 ppm, and the aromatic protons resonate in the δ 7.4-7.9 ppm range.

-

¹³C NMR: The carbonyl carbon shows a characteristic signal around δ 189-190 ppm.

-

IR Spectroscopy: The infrared spectrum will show a strong absorption band for the C=O stretch of the aldehyde at approximately 1680-1700 cm⁻¹ and a band for the C=C alkene stretch around 1620-1640 cm⁻¹.

References

- Synthetic method of alpha-bromo-cinnamaldehyde.

- Synthesis method of cinnamaldehyde.

- Preparation process of α-bromocinnamaldehyde.

-

Novel Method for the Synthesis of α-Bromocinnamaldehydes. ResearchGate. [Link]

-

Synthesis of cinnamaldehyde (Aldol condensation). YouTube. [Link]

- **Cinnamaldehyde reacts with liquid

Physical and chemical properties of alpha-Bromocinnamaldehyde

An In-Depth Technical Guide to the Physical and Chemical Properties of α-Bromocinnamaldehyde

This guide provides a comprehensive technical overview of α-Bromocinnamaldehyde, a versatile organic compound pivotal in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core physicochemical properties, spectroscopic signatures, reactivity, synthesis protocols, and applications of this important chemical intermediate. The narrative emphasizes the causal relationships behind its chemical behavior and the rationale for methodological choices, reflecting field-proven insights.

Core Physicochemical and Structural Characteristics

α-Bromocinnamaldehyde, systematically named (2E)-2-bromo-3-phenylprop-2-enal, is an α,β-unsaturated aldehyde distinguished by a bromine atom at the alpha-position relative to the carbonyl group.[1] This substitution is critical as it profoundly influences the molecule's electronic properties and reactivity.[2] The compound typically presents as a white, light yellow, or tan crystalline powder.[3][4][5][6]

The structural arrangement, featuring a phenyl group conjugated with a brominated α,β-unsaturated aldehyde system, makes it a valuable building block for synthesizing more complex molecules.[5]

Table 1: Key Physicochemical Properties of α-Bromocinnamaldehyde

| Property | Value | Source(s) |

| CAS Number | 5443-49-2 | [3][5][6][7] |

| Molecular Formula | C₉H₇BrO | [3][4][5][6][7] |

| Molecular Weight | 211.06 g/mol | [3][5][7] |

| Appearance | White to pale yellow/brown crystalline powder | [4][5][6] |

| Melting Point | 66-75 °C | [5][6] |

| Solubility | Moderately soluble in organic solvents (e.g., ethanol, ether); less soluble in water. | [3] |

| Storage | Store at 0-8°C under an inert atmosphere. | [5][8] |

Below is a diagram illustrating the fundamental structure and key identifiers of α-Bromocinnamaldehyde.

Caption: Structure and key identifiers of α-Bromocinnamaldehyde.

Spectroscopic Characterization Profile

The elucidation of α-Bromocinnamaldehyde's structure is routinely confirmed through a combination of spectroscopic techniques. Understanding its spectral fingerprint is essential for reaction monitoring and quality control.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) group. Due to conjugation with the C=C double bond, this peak is expected in the 1685-1666 cm⁻¹ region.[9] A peak for the aldehydic C-H stretch typically appears around 2720 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group, causing its signal to appear far downfield, typically between 9-10 ppm.[9] Protons on the phenyl ring will appear in the aromatic region (~7-8 ppm). The vinylic proton signal is also expected in this region. A specific spectrum shows peaks at approximately 9.34, 8.00, 7.90, and 7.50 ppm.[10]

-

¹³C NMR : The carbonyl carbon is characteristically found in the 190-215 ppm range, which is a clear indicator of an aldehyde or ketone functionality.[9][11]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[12] The molecular ion peak (M⁺) would be observed at m/z 211. An isotopic peak (M+2) of nearly equal intensity is expected due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns include α-cleavage, which can lead to characteristic fragment ions.[9][11]

Chemical Reactivity and Mechanistic Pathways

The reactivity of α-Bromocinnamaldehyde is governed by the interplay of its three functional components: the aldehyde, the carbon-carbon double bond, and the vinylic bromine atom.

The presence of the bromine atom, an electron-withdrawing group, significantly modifies the electron density across the molecule.[2] This enhances the electrophilicity of the β-carbon, making the compound highly susceptible to nucleophilic attack.[2] Its vinylic bromine atom is central to its utility in nucleophilic substitution reactions, readily reacting with various nitrogen and sulfur nucleophiles to construct diverse heterocyclic molecules.[2] This reactivity makes it a valuable intermediate in the synthesis of bioactive molecules and novel materials.[5]

Caption: Key reactivity pathways of α-Bromocinnamaldehyde.

Synthesis: Protocols and Mechanistic Rationale

The most established method for synthesizing α-Bromocinnamaldehyde involves a two-step sequence starting from cinnamaldehyde: electrophilic addition of bromine followed by an elimination reaction.[1][2] This process has been optimized over time with different solvents and bases to improve yields and purity.[13]

Experimental Protocol: Synthesis from Cinnamaldehyde

This protocol is a representative synthesis adapted from established literature methods.[7][13][14]

Step 1: Bromine Addition to Cinnamaldehyde

-

Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, dissolve cinnamaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

-

Cooling: Cool the solution in an ice-water bath to 0-5°C. This is a critical step to manage the exothermic nature of the bromination and prevent side reactions.

-

Bromination: Slowly add an equimolar amount of bromine, dissolved in the same solvent, dropwise to the cooled cinnamaldehyde solution while stirring vigorously. Maintain the temperature below 10°C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion, forming the intermediate 2,3-dibromo-3-phenylpropionaldehyde.[13][14]

Step 2: Elimination of Hydrogen Bromide

-

Base Addition: Without isolating the intermediate, slowly add a weak base such as anhydrous potassium carbonate or sodium carbonate (1.5-2.5 equivalents) to the reaction mixture.[7][13] The choice of a weak base is important to promote the desired elimination reaction over other potential side reactions.

-

Heating: Gently heat the mixture to reflux (or to a specific temperature, e.g., <80°C) for approximately 30-60 minutes.[7][13] The thermal energy facilitates the E2 elimination of HBr to form the α,β-double bond of the final product.

-

Work-up:

-

Cool the reaction mixture to room temperature. A precipitate of the crude product may form.[7]

-

Pour the mixture into cold water and extract with an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

-

Purification:

Caption: A typical two-step synthesis workflow from cinnamaldehyde.

Applications in Research and Drug Development

α-Bromocinnamaldehyde is more than a synthetic curiosity; it is a potent tool in several scientific domains.

-

Synthetic Organic Chemistry : It serves as a key intermediate for introducing diverse functional groups into a molecule, enabling the efficient construction of complex organic structures.[5] Its ability to participate in reactions like the Masuda borylation-Suzuki coupling sequence allows for the synthesis of α,β-substituted cinnamaldehydes.

-

Pharmaceutical Development : The compound is a valuable scaffold in medicinal chemistry.[5] Research has demonstrated its potential in developing novel pharmaceutical agents, including compounds with anti-cancer properties.[5] Furthermore, it exhibits potent bactericidal activity, capable of eradicating persistent forms of Escherichia coli, suggesting a novel mechanism that could help mitigate the antibiotic resistance crisis.[15]

-

Material Science and Other Applications : It is used in the production of polymers and resins to improve thermal stability and chemical resistance.[5] It has also been employed in the design of fluorescent probes for biological imaging and as a broad-spectrum anti-mildew agent in various commercial products.[5][13]

Safety, Handling, and Storage

As with many reactive brominated compounds, α-Bromocinnamaldehyde must be handled with appropriate care.[3] It is classified as harmful and an irritant.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[4][8][16][17]H315: Causes skin irritation.[4][8][16][17]H319: Causes serious eye irritation.[4][8][16][17]H335: May cause respiratory irritation.[16] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[16][17] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust.[16]

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Recommended storage temperature is between 2-8°C. The compound can be air-sensitive, so storing under an inert gas is advised.[8]

Conclusion

α-Bromocinnamaldehyde is a highly functionalized and reactive molecule whose value is firmly established in synthetic chemistry, medicinal research, and material science. Its unique electronic and structural properties, stemming from the vinylic bromine on the cinnamaldehyde backbone, provide a versatile platform for chemical innovation. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist looking to leverage its potential in creating novel compounds and materials.

References

-

alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585 - PubChem - NIH. [Link]

- CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google P

- CN101898944A - Preparation process of α-bromocinnamaldehyde - Google P

-

Safety Data Sheet - Alfa Aesar. [Link]

-

Bactericidal activity of this compound against persisters in Escherichia coli. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. [Link]

-

Spectroscopy of Aldehydes and Ketones - Oregon State University. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. [Link]

Sources

- 1. This compound | 5443-49-2 | Benchchem [benchchem.com]

- 2. This compound | 33603-90-6 | Benchchem [benchchem.com]

- 3. CAS 5443-49-2: α-Bromocinnamaldehyde | CymitQuimica [cymitquimica.com]

- 4. This compound | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. A14230.14 [thermofisher.com]

- 7. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 5443-49-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. α-Bromocinnamaldehyde(5443-49-2) 1H NMR spectrum [chemicalbook.com]

- 11. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 12. youtube.com [youtube.com]

- 13. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]

- 14. CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents [patents.google.com]

- 15. Bactericidal activity of this compound against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. canbipharm.com [canbipharm.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of α-Bromocinnamaldehyde

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of α-bromocinnamaldehyde (2-bromo-3-phenyl-2-propenal). In the absence of a publicly available, experimentally determined crystal structure, this document outlines the rigorous, field-proven methodologies required to elucidate these properties. It combines a detailed protocol for single-crystal X-ray diffraction with a robust framework for computational modeling using Density Functional Theory (DFT). By synthesizing data from analogous structures and theoretical calculations, this guide offers an expert projection of the expected structural parameters, including bond lengths, bond angles, and torsional angles. This work is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the structural analysis of aromatic aldehydes and related halogenated organic compounds.

Introduction

α-Bromocinnamaldehyde is an α,β-unsaturated aldehyde featuring a phenyl group and a bromine atom attached to the alkene carbons[1][2][3]. As a derivative of cinnamaldehyde—a compound known for its flavor, fragrance, and diverse biological activities—α-bromocinnamaldehyde and its analogues are of significant interest in medicinal chemistry and materials science[4][5][6]. The precise three-dimensional arrangement of its atoms is fundamental to understanding its chemical reactivity, intermolecular interactions, and potential biological targets.

A molecule's crystal structure, determined by X-ray crystallography, provides the definitive solid-state conformation and packing arrangement[7]. The molecular geometry, which can be studied in the gas phase or solution via computational chemistry, reveals the lowest energy conformation of an individual molecule[8][9][10]. To date, a solved crystal structure for α-bromocinnamaldehyde has not been deposited in major public databases like the Cambridge Structural Database (CSD).

This guide addresses this knowledge gap by providing two essential frameworks:

-

An Experimental Protocol: A detailed, step-by-step workflow for determining the crystal structure via single-crystal X-ray crystallography.

-

A Computational Protocol: A methodology for predicting the molecular geometry using Density Functional Theory (DFT), a powerful quantum mechanical modeling technique[11][12].

By leveraging these approaches and drawing comparisons with the known structure of cinnamaldehyde and related brominated compounds, we can establish a highly accurate, predictive model of α-bromocinnamaldehyde's structural characteristics.

Experimental Determination of Crystal Structure: A Workflow

The unequivocal determination of a crystal structure relies on single-crystal X-ray diffraction[7][13]. This technique requires the growth of high-quality, single crystals, which is often the most challenging step for organic compounds[14][15].

Step-by-Step Protocol for Crystal Growth and X-ray Diffraction

-

Material Purification:

-

Causality: Crystal formation is a process of molecular self-assembly. Impurities disrupt the repeating lattice, inhibiting the growth of large, well-ordered crystals.

-

Method: Begin with α-bromocinnamaldehyde of the highest possible purity (>98%)[3]. If necessary, purify the compound using column chromatography or recrystallization. A common synthesis route involves the bromination of cinnamaldehyde followed by an elimination reaction[16][17].

-

-

Crystal Growth Techniques:

-

Causality: The goal is to achieve a state of slow supersaturation, allowing molecules sufficient time to orient themselves into a crystalline lattice. Rapid precipitation leads to amorphous solids or polycrystalline powders[13].

-

Methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in which it is moderately soluble. Cover the vial with a perforated cap to allow for slow solvent evaporation over several days to weeks[14][18].

-

Vapor Diffusion: This highly successful method involves dissolving the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform or THF) inside a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization[18].

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth[18].

-

-

-

Crystal Selection and Mounting:

-

Causality: An ideal crystal for diffraction should be a single, well-formed block without cracks or twinning, typically 0.1-0.3 mm in each dimension[7][14].

-

Method: Under a microscope, select a suitable crystal and mount it on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas to prevent radiation damage during data collection.

-

-

X-ray Diffraction Data Collection:

-

Causality: A monochromatic X-ray beam is diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of reflections contains the information needed to determine the arrangement of atoms[7].

-

Method: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted spots are recorded by a detector.

-

-

Structure Solution and Refinement:

-

Causality: The diffraction data is used to calculate an electron density map of the unit cell. The atomic positions are fitted to this map and then refined to achieve the best possible agreement with the experimental data.

-

Method: Specialized software is used to solve the "phase problem" and generate an initial structural model. This model is then refined by adjusting atomic positions, thermal parameters, and occupancies until the calculated diffraction pattern matches the observed data.

-

Visualization of the X-ray Crystallography Workflow

Caption: Experimental workflow for single-crystal X-ray diffraction.

Computational Prediction of Molecular Geometry

Computational chemistry provides a powerful, complementary approach for determining the most stable molecular geometry in the absence of experimental data[9][12]. Geometry optimization is a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface[8][10].

Step-by-Step Protocol for DFT Geometry Optimization

-

Initial Structure Generation:

-

Causality: The optimization algorithm needs a starting point. A chemically reasonable 3D structure is built to begin the iterative process.

-

Method: Build the α-bromocinnamaldehyde molecule using molecular modeling software. The IUPAC name is (E)-2-bromo-3-phenylprop-2-enal[19]. Ensure the correct stereochemistry (E-isomer, where the phenyl and aldehyde groups are trans across the double bond) is used as the starting point, as this is the naturally occurring form for cinnamaldehyde[4].

-

-

Method and Basis Set Selection:

-

Causality: The choice of method (the mathematical approximation to the Schrödinger equation) and basis set (the set of functions used to describe the electrons) determines the accuracy and computational cost of the calculation.

-

Method: Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable choice for organic molecules, offering a good balance of accuracy and efficiency[20]. A Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set is large enough to accurately describe the electron distribution, including polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, and diffuse functions (+) for describing non-covalent interactions.

-

-

Geometry Optimization:

-

Causality: The software iteratively adjusts the positions of the atoms, calculating the energy and the forces on each atom at each step. It follows the energy gradient "downhill" until it reaches a point where the forces are essentially zero, indicating an energy minimum[11][12].

-

Method: Submit the initial structure for a geometry optimization calculation using the selected DFT method and basis set. The calculation is considered converged when the changes in energy and atomic positions between steps fall below a predefined threshold.

-

-

Frequency Analysis:

-

Causality: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates that the structure is a transition state, not a stable minimum.

-

Method: After the optimization converges, perform a frequency calculation at the same level of theory. Confirm that all calculated vibrational frequencies are real. This validates that the optimized structure is a true local minimum on the potential energy surface[8].

-

Visualization of the DFT Calculation Workflow

Caption: Computational workflow for DFT geometry optimization.

Predicted Structure and Molecular Geometry

Based on the known structure of cinnamaldehyde and computational studies of related molecules, we can predict the key geometric features of α-bromocinnamaldehyde[20][21][22]. The molecule consists of a phenyl ring connected to an unsaturated aldehyde through a C=C double bond[4].

Molecular Structure Diagram

Caption: 2D representation of α-Bromocinnamaldehyde.

Expected Geometric Parameters

The introduction of a bulky bromine atom at the alpha position is expected to induce significant steric and electronic effects compared to the parent cinnamaldehyde molecule. The following table summarizes the predicted structural parameters based on DFT calculations and comparative analysis with known structures.

| Parameter | Atom(s) Involved | Predicted Value | Rationale and Commentary |

| Bond Lengths (Å) | |||

| C=O | C9=O10 | ~ 1.22 Å | Typical for an α,β-unsaturated aldehyde. Conjugation slightly lengthens the bond compared to a saturated aldehyde. |

| Cα=Cβ | C8=C7 | ~ 1.35 Å | Standard C=C double bond length, slightly influenced by substituents. |

| Cα-Br | C8-Br11 | ~ 1.88 Å | Expected length for a vinylic C-Br bond. |

| Cβ-C(phenyl) | C7-C6 | ~ 1.47 Å | Single bond with partial double bond character due to conjugation with the phenyl ring. |

| **Bond Angles (°) ** | |||

| Cβ=Cα-CHO | C7=C8-C9 | ~ 123° | Steric repulsion between the bulky bromine and the aldehyde group may slightly open this angle from the ideal 120°. |

| Cβ=Cα-Br | C7=C8-Br11 | ~ 121° | The angle is dictated by sp² hybridization and steric factors. |

| Cα=Cβ-C(phenyl) | C8=C7-C6 | ~ 125° | Steric hindrance between the alpha-substituents and the phenyl ring likely widens this angle. |

| Torsional Angles (°) | |||

| C(phenyl)-Cβ=Cα-C(aldehyde) | C6-C7=C8-C9 | ~ 180° (s-trans) | The molecule is expected to be largely planar to maximize π-system conjugation. The s-trans conformation (where C=O and C=C are anti-periplanar) is predicted to be more stable than the s-cis form for cinnamaldehyde itself[20]. |

| C(phenyl)-Cβ=Cα-Br | C6-C7=C8-Br11 | ~ 0° | The bromine atom would lie in the plane of the conjugated system. |

Conclusion

While an experimentally determined crystal structure for α-bromocinnamaldehyde is not currently available in the public domain, this guide provides the definitive methodologies for its elucidation. Through a combination of meticulous single-crystal X-ray crystallography and validated computational modeling with Density Functional Theory, the precise solid-state and gas-phase structures can be determined.

The predicted molecular geometry suggests a largely planar molecule, favoring an s-trans conformation to maximize electronic conjugation across the phenyl, alkene, and aldehyde moieties. The presence of the bromine atom at the alpha position is anticipated to introduce notable steric strain, leading to the widening of key bond angles around the Cα=Cβ double bond. These structural insights are critical for understanding the reactivity of α-bromocinnamaldehyde and for the rational design of new derivatives in pharmaceutical and materials science applications. The protocols and predictions detailed herein provide a robust foundation for any researcher undertaking the structural characterization of this important molecule.

References

- Computational Chemistry. (n.d.). Perdue University.

-

Dobre, T., & Martin, D. (2018). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 19(11), 3669. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 6). What Is Geometry Optimization In Computational Chemistry? [Video]. YouTube. Retrieved from [Link]

-

Lestyan, J. (n.d.). Optimization methods. In Computational Chemistry from Laptop to HPC. Retrieved from [Link]

-

Arrazola, J. M., et al. (2021, June 29). Optimization of molecular geometries. PennyLane Demos. Retrieved from [Link]

-

Staples, R. J. (n.d.). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Bromocinnamaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cinnamaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Japan Society of Colour Material, 79(9), 416-422. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cinnamaldehyde, alpha-bromo-. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenal, 2-bromo-3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of cinnamaldehyde and its functional groups. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 10). What Is Cinnamaldehyde? [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde.

-

chemeurope.com. (n.d.). Cinnamaldehyde. Retrieved from [Link]

-

de Almeida, L. C. S., et al. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 26(11), 3185. Retrieved from [Link]

-

FlyBase. (n.d.). FlyBase Chemical Report: α-bromocinnamaldehyde. Retrieved from [Link]

-

Al-Harthi, S., El-Emam, A. A., & El-Beshbishy, S. (2014). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Journal of the Mexican Chemical Society, 58(3), 256-267. Retrieved from [Link]

-

Karlsruhe Institute of Technology. (2012, November 16). ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities. Retrieved from [Link]

Sources

- 1. This compound | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propenal, 2-bromo-3-phenyl- [webbook.nist.gov]

- 3. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]

- 4. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. mason.gmu.edu [mason.gmu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 11. mdpi.com [mdpi.com]

- 12. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 13. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. How To [chem.rochester.edu]

- 16. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]

- 17. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]

- 18. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 19. Cinnamaldehyde, alpha-bromo- | C9H7BrO | CID 5354805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

- 21. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Cinnamaldehyde [chemeurope.com]

An In-depth Technical Guide to the Solubility of α-Bromocinnamaldehyde in Common Organic Solvents

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical development and complex organic synthesis, the solubility of a compound is a cornerstone physical property. It dictates formulation strategies, bioavailability, reaction kinetics, and purification methods. α-Bromocinnamaldehyde (2-bromo-3-phenylprop-2-enal), a versatile synthetic intermediate, is no exception.[1][2] Its utility in creating novel bioactive molecules is directly linked to its behavior in various solvent systems. This guide provides a comprehensive framework for understanding and determining the solubility of α-Bromocinnamaldehyde, moving beyond mere data points to elucidate the underlying principles and practical methodologies. We will explore the theoretical considerations that govern its solubility and present robust, field-proven protocols for its empirical determination.

Physicochemical Profile of α-Bromocinnamaldehyde

A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility behavior.

-

Structure and Polarity: α-Bromocinnamaldehyde possesses a moderately polar structure. The presence of a phenyl ring and a carbon-carbon double bond contributes to its nonpolar character, while the aldehyde functional group (-CHO) and the bromine atom introduce polarity. This duality suggests that its solubility will be highly dependent on the polarity of the solvent. The general principle of "like dissolves like" is a useful starting point for predicting its solubility in various organic solvents.[3]

-

Physical State: At room temperature, α-Bromocinnamaldehyde is a tan or light yellow crystalline powder.[1][2] This solid form necessitates the input of energy to overcome the crystal lattice forces during dissolution.

-

Key Properties:

Theoretical Framework for Solubility

The dissolution of a solid solute, such as α-Bromocinnamaldehyde, in a liquid solvent is governed by a balance of intermolecular forces. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

The choice of solvent is therefore critical. A solvent's polarity, hydrogen bonding capability, and molecular size will all influence its ability to effectively solvate α-Bromocinnamaldehyde molecules. For instance, polar aprotic solvents like acetone or ethyl acetate are expected to be effective due to their ability to engage in dipole-dipole interactions with the aldehyde group. Nonpolar aromatic solvents such as toluene may also be effective due to favorable π-π stacking interactions with the phenyl ring.

Experimental Determination of Solubility: A Multi-tiered Approach

In the absence of extensive published data, a systematic experimental approach is necessary. We present two validated protocols: a rapid qualitative assessment and a more rigorous quantitative analysis.

Protocol I: Qualitative and Semi-Quantitative Solubility Assessment

This method provides a rapid and efficient way to screen a range of solvents and classify the solubility of α-Bromocinnamaldehyde as high, moderate, or low.

Causality Behind Experimental Choices:

-

Solvent Selection: A diverse panel of solvents with varying polarities is chosen to probe the full range of intermolecular interactions. This includes nonpolar, polar aprotic, and polar protic solvents.

-

Fixed Solute and Solvent Volumes: Using a fixed amount of solute and solvent allows for a standardized comparison across all tested solvents.[5][6]

-

Vigorous Mixing: Ensures that the system reaches equilibrium, or the point of saturation, within a reasonable timeframe.[7]

Step-by-Step Methodology:

-

Preparation: Dispense 10 mg of α-Bromocinnamaldehyde powder into a series of clean, dry 1.5 mL microcentrifuge tubes.

-

Solvent Addition: To each tube, add 1 mL of a selected organic solvent (see Table 1 for suggestions).

-

Mixing: Cap the tubes securely and vortex at room temperature (20-25°C) for 2 minutes.

-

Observation: Allow the tubes to stand for 10 minutes and observe for any undissolved solid. A visual inspection against a dark background is recommended.[7]

-

Classification:

-

Highly Soluble: No visible solid particles.

-

Moderately Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Slightly Soluble/Insoluble: The majority of the solid remains undissolved.

-

Workflow for Qualitative Solubility Assessment:

Caption: Workflow for the qualitative assessment of α-Bromocinnamaldehyde solubility.

Protocol II: Quantitative Solubility Determination via UV-Vis Spectroscopy

For applications requiring precise solubility values (e.g., formulation development), a quantitative method is essential. Given that α-Bromocinnamaldehyde contains a chromophore (the conjugated system of the phenyl ring, double bond, and aldehyde), UV-Vis spectroscopy is a suitable and accessible analytical technique.[8][9]

Causality Behind Experimental Choices:

-

Saturated Solution Preparation: The creation of a saturated solution by adding an excess of the solute ensures that the solvent has dissolved the maximum amount of the compound at a given temperature.

-

Equilibration: Allowing the mixture to stir for an extended period (e.g., 24 hours) is crucial for reaching thermodynamic equilibrium.

-

Filtration: The use of a syringe filter removes any undissolved solid particles, which would otherwise interfere with the absorbance measurement.

-

Calibration Curve: A standard calibration curve is necessary to relate the absorbance of the diluted saturated solution to its concentration, in accordance with the Beer-Lambert Law.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of α-Bromocinnamaldehyde (e.g., 50 mg) to a sealed vial containing 2 mL of the desired solvent.

-

Stir the mixture vigorously at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the solution to settle for at least 1 hour.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This removes any suspended solid particles.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of α-Bromocinnamaldehyde of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of standards of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for α-Bromocinnamaldehyde.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Analysis of Saturated Solution:

-

Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of α-Bromocinnamaldehyde in that solvent.

-

Workflow for Quantitative Solubility Determination:

Caption: Workflow for the quantitative determination of solubility via UV-Vis Spectroscopy.

Data Presentation and Interpretation

To facilitate comparison and analysis, the solubility data should be compiled into a structured table. The following table presents hypothetical data to illustrate this.

Table 1: Solubility of α-Bromocinnamaldehyde in Common Organic Solvents at 25°C

| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Hexane | 0.1 | Insoluble | < 1 |

| Toluene | 2.4 | Moderately Soluble | ~ 50 |

| Dichloromethane | 3.1 | Highly Soluble | > 200 |

| Diethyl Ether | 2.8 | Moderately Soluble | ~ 75 |

| Ethyl Acetate | 4.4 | Highly Soluble | > 200 |

| Acetone | 5.1 | Highly Soluble | > 200 |

| Isopropanol | 3.9 | Moderately Soluble | ~ 60 |

| Ethanol | 4.3 | Moderately Soluble | ~ 80 |

| Methanol | 5.1 | Slightly Soluble | ~ 25 |

| Water | 10.2 | Insoluble | < 0.1 |

Note: The quantitative solubility values are hypothetical and for illustrative purposes only. Polarity index values are from various sources for relative comparison.[10]

Interpretation of (Hypothetical) Results: The hypothetical data suggest that α-Bromocinnamaldehyde exhibits high solubility in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone. Its solubility is moderate in less polar solvents like toluene and ethers, as well as in alcohols. The low solubility in the highly nonpolar solvent hexane and the highly polar solvent water is consistent with its moderately polar structure.

Safety and Handling Precautions

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. α-Bromocinnamaldehyde is a hazardous substance.

-

Hazard Profile: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12]

-

Handling: Always handle α-Bromocinnamaldehyde in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Disposal: Dispose of all waste in accordance with local, regional, and national regulations.

Conclusion and Future Directions

This guide provides a robust framework for researchers to determine the solubility of α-Bromocinnamaldehyde in a range of common organic solvents. By employing the detailed qualitative and quantitative protocols, scientists can generate the critical data needed to advance their research, whether in drug formulation, reaction optimization, or materials science. The principles and methodologies outlined herein are not only applicable to α-Bromocinnamaldehyde but can also be adapted for the solubility assessment of other novel compounds. Further studies could investigate the effect of temperature on solubility to construct comprehensive solubility curves, providing even deeper insights for process optimization and formulation development.

References

-

α-Bromocinnamaldehyde | C9H7BrO | CID 21585 - PubChem. National Center for Biotechnology Information. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). JoVE. [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

-

Solubility of organic compounds (video). Khan Academy. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

-

Solvent screening for the extraction of aromatic aldehydes. (2024, June 4). ResearchGate. [Link]

-

Solvent screening for the extraction of aromatic aldehydes - Graz University of Technology. (2024, February 13). [Link]

-

An overview on Common Organic Solvents and their Toxicity. (n.d.). [Link]

-

UV-Vis Spectroscopy. (n.d.). [Link]

-

8.4: UV-VIS Spectroscopy and Conjugated Systems- Review - Chemistry LibreTexts. (2021, December 11). [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). [Link]

-

Solvent Miscibility Table. (n.d.). [Link]

-

SOLVENT MISCIBILITY TABLE. (n.d.). [Link]

-

Solvent Physical Properties. (n.d.). [Link]

Sources

- 1. alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Khan Academy [khanacademy.org]

- 4. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. saltise.ca [saltise.ca]

- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solvent Physical Properties [people.chem.umass.edu]

- 11. researchgate.net [researchgate.net]

- 12. How can you use UV spectroscopy to distinguish between the compou... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of alpha-Bromocinnamaldehyde

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of alpha-Bromocinnamaldehyde, a critical intermediate in pharmaceutical synthesis and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a mere listing of properties to deliver a deep, mechanistic understanding of the molecule's behavior under thermal stress. By synthesizing data from analogous compounds, particularly the parent molecule cinnamaldehyde, this guide elucidates plausible degradation pathways—including oxidative, hydrolytic, and photolytic routes. It details the requisite analytical methodologies, such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices. This work serves as a self-validating system, grounding its protocols and mechanistic claims in authoritative sources to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Imperative of Stability in Pharmaceutical Development

This compound (α-BCA) is a versatile α,β-unsaturated aldehyde whose unique chemical architecture makes it a valuable building block in the synthesis of novel pharmaceutical agents and advanced polymers.[1] The presence of an aldehyde, a vinyl bromide, and a phenyl group creates a molecule with multiple reactive sites, offering extensive possibilities for synthetic modification. However, this same reactivity predisposes the molecule to degradation, a critical concern in drug development. An unstable Active Pharmaceutical Ingredient (API) or intermediate can lead to loss of potency, the formation of toxic impurities, and unpredictable behavior in formulations.

Therefore, a thorough understanding of a molecule's thermal stability and degradation profile is not merely a regulatory formality but a cornerstone of robust drug development.[2] It informs decisions on synthesis purification, formulation strategies, storage conditions, and shelf-life determination. This guide provides the foundational knowledge and practical methodologies to comprehensively assess the stability of α-BCA.

Physicochemical & Thermal Properties: A Baseline for Analysis

Understanding the fundamental properties of α-BCA is the first step in designing appropriate stability studies. The molecule is a solid at room temperature, a crucial factor for handling and for interpreting thermal analysis data.

| Property | Value | Source(s) |

| Chemical Name | 2-bromo-3-phenylprop-2-enal | [3] |

| CAS Number | 5443-49-2 | [4] |

| Molecular Formula | C₉H₇BrO | [3] |

| Molecular Weight | 211.06 g/mol | [4] |

| Appearance | White to pale yellow crystalline powder | [5][6] |

| Melting Point (mp) | 66-68 °C (lit.) | [4][7] |

| Storage Temperature | 2-8°C | [4][7] |

The melting point at ~67°C is a key thermal event that will be observable by Differential Scanning Calorimetry (DSC). Any significant mass loss observed by Thermogravimetric Analysis (TGA) below this temperature would likely indicate the loss of volatiles or the onset of early decomposition, while major degradation events are expected at higher temperatures.

Thermal Stability Assessment: TGA & DSC Methodologies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for assessing the bulk thermal stability of a substance.[8][9] They provide quantitative data on mass loss and heat flow as a function of temperature, respectively.[10]

The "Why": Causality in Experimental Design

-

Atmosphere Selection (Nitrogen vs. Air): TGA/DSC is typically performed under an inert nitrogen atmosphere to isolate thermal degradation (pyrolysis) from oxidative degradation. A parallel experiment in an air or oxygen atmosphere is then conducted to specifically evaluate the material's susceptibility to oxidation.[10] For a molecule like α-BCA, which contains an easily oxidizable aldehyde group, this dual-atmosphere approach is critical.

-

Heating Rate: A standard heating rate of 10 °C/min is often used as a starting point. This rate provides a good balance between resolution and experimental time. Slower rates can improve the resolution of closely occurring thermal events, while faster rates can shift decomposition temperatures to higher values. Consistency is key for comparative studies.

-

Sample Preparation: The sample should be ground to a fine, consistent powder to ensure uniform heat transfer and prevent artifacts from sample heterogeneity.

Experimental Protocol: Simultaneous TGA-DSC Analysis

This protocol outlines a combined TGA-DSC experiment, which provides correlated data on mass change and heat flow from a single sample run.[11][12]

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and the DSC instrument for temperature and enthalpy using a certified reference material (e.g., Indium).

-

Tare Sample Pan: Place an empty aluminum sample pan in the instrument and tare its weight.

-

Sample Preparation: Accurately weigh 3-5 mg of finely powdered α-BCA into the tared sample pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Method Programming:

-

Purge Gas: Nitrogen (or Air for oxidative study) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

TGA Curve: Plot mass (%) vs. temperature (°C). Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) from the derivative curve (DTG).

-

DSC Curve: Plot heat flow (mW/mg) vs. temperature (°C). Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, oxidation).

-

Anticipated Results and Interpretation

-

DSC: An initial sharp endotherm will be observed around 67 °C, corresponding to the melting of the compound. At higher temperatures, a broad exotherm is expected, particularly in an air atmosphere, indicating oxidative decomposition.

-

TGA: Under a nitrogen atmosphere, significant mass loss is not expected until well above 150-200 °C. In an air atmosphere, based on data for cinnamaldehyde which shows instability around 100 °C, the onset of mass loss for α-BCA due to oxidation could begin at a lower temperature than its purely thermal decomposition.[13][14]

Degradation Profile: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1][2] The process involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[15]

Logical Workflow for Forced Degradation

The following diagram illustrates a systematic approach to conducting and analyzing forced degradation studies.

Predicted Degradation Pathways

Based on the chemical structure of α-BCA and known reactivity of cinnamaldehyde and related compounds, several degradation pathways can be postulated.

The aldehyde group is highly susceptible to oxidation. Studies on cinnamaldehyde confirm that it readily reacts with oxygen, even at moderate temperatures, to form peroxides which then decompose into various products.[13][14][16][17] A primary degradation pathway for α-BCA is likely the oxidation of the aldehyde to a carboxylic acid, forming α-bromocinnamic acid . Further oxidation could cleave the double bond, yielding benzaldehyde and benzoic acid .

As an α,β-unsaturated carbonyl compound, α-BCA can undergo hydrolysis, particularly under alkaline conditions. This often proceeds via a retro-aldol reaction.[3] For α-BCA, this would involve the cleavage of the Cα-Cβ bond, potentially yielding benzaldehyde and a bromo-acetyl species.

The conjugated system in α-BCA is a chromophore that can absorb UV light. This energy can induce E/Z isomerization around the double bond or promote polymerization. Photolytic degradation of cinnamaldehyde derivatives is known to occur, and similar pathways can be expected for α-BCA.[4]

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the active ingredient without interference from its degradation products, process impurities, or excipients.[16] HPLC with UV detection is the workhorse technique for this purpose.[18]

Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This provides a good hydrophobic stationary phase for retaining α-BCA and its likely less-polar degradation products.

-

Wavelength Selection: Using a photodiode array (PDA) detector, scan a solution of α-BCA from 200-400 nm. Select a wavelength of maximum absorbance for quantification to ensure high sensitivity.

-

Mobile Phase Development (Isocratic):

-

Prepare a stock solution of α-BCA and a mixture of forced degradation samples.

-

Start with a simple mobile phase, such as Acetonitrile:Water (60:40 v/v), at a flow rate of 1.0 mL/min.

-

Inject the mixture and evaluate the chromatogram for resolution between the parent peak (α-BCA) and the degradation product peaks.

-

-

Method Optimization (Gradient): If isocratic elution fails to resolve all peaks, develop a gradient method.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (to control peak shape of acidic degradants).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program (Example):

-

0-2 min: 40% B

-

2-15 min: 40% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 40% B

-

18-22 min: 40% B (re-equilibration)

-

-

-

Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks for known degradation products do not co-elute with the main α-BCA peak.

Summary and Recommendations

This compound is a molecule of significant synthetic utility, but its structural features—particularly the aldehyde group and conjugated double bond—render it susceptible to degradation.

-

Thermal Stability: The molecule is a solid with a melting point of approximately 67 °C. While thermally stable in an inert atmosphere to well above 100 °C, its oxidative degradation, analogous to cinnamaldehyde, can be initiated at lower temperatures.[13][14]

-

Degradation Profile: The primary degradation pathways are:

-

Oxidation: Leading to α-bromocinnamic acid and cleavage products like benzaldehyde.

-

Hydrolysis: Susceptible to retro-aldol cleavage under basic conditions.

-

Photolysis: Prone to isomerization and polymerization upon exposure to UV light.

-

-

Handling and Storage: To ensure stability, this compound should be stored under refrigerated conditions (2-8 °C), protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4][7]

This guide provides a robust framework for understanding and evaluating the stability of this compound. By employing the described methodologies and considering the predicted degradation pathways, researchers can ensure the integrity of this crucial intermediate, leading to more reliable and reproducible outcomes in their drug development and materials science endeavors.

References

-

Liu, X., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. RSC Advances. Available at: [Link]

-

Liu, X., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21585, this compound. PubChem. Available at: [Link]

-

Wang, L., et al. (2020). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Advances. Available at: [Link]

-

Gornowicz, A. et al. (2021). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules. Available at: [Link]

-

Liu, X., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Cinnamaldehyde. Available at: [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

Kirthi, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Reyes-Ávila, A., et al. (2024). Degradation study of the trans-cinnamaldehyde and limonene biopesticides and their metabolites in cucumber by GC and UHPLC-HRMS: Laboratory and greenhouse studies. Food Chemistry. Available at: [Link]

-

Liu, Y., et al. (2015). Alpha-substituted derivatives of cinnamaldehyde as tyrosinase inhibitors: inhibitory mechanism and molecular analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Available at: [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

-

Azzahra, F. M., et al. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi. Available at: [Link]

-

Ziegler, A., et al. (2022). Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models. Molecular Nutrition & Food Research. Available at: [Link]

-

Cárdenas-Triviño, G., et al. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. Molecules. Available at: [Link]

-

Nanalysis. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available at: [Link]

-

Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Available at: [Link]

-

Al-Haddad, A. S. (2023). Thermal Analysis of Dental Materials : A Review. International Journal of Medical and Dental Sciences. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 637511, Cinnamaldehyde. PubChem. Available at: [Link]

-

Yong, L., et al. (2012). Photodegradation of malachite green under simulated and natural irradiation: kinetics, products, and pathways. Chemosphere. Available at: [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. biomatj.com [biomatj.com]

- 10. particletechlabs.com [particletechlabs.com]

- 11. iitk.ac.in [iitk.ac.in]

- 12. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 13. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

Quantum chemical calculations for alpha-Bromocinnamaldehyde

An In-depth Technical Guide to Quantum Chemical Calculations for α-Bromocinnamaldehyde

Abstract

alpha-Bromocinnamaldehyde (α-BCA) is a halogenated α,β-unsaturated aldehyde with significant utility as a synthetic intermediate and potential applications in medicinal chemistry.[1][2] Its reactivity is dictated by a complex interplay of electronic effects from the phenyl ring, the conjugated double bond, the carbonyl group, and the vinylic bromine atom.[1] Understanding the molecule's electronic structure, stability, and reactive sites is paramount for its effective application. This guide provides a comprehensive, field-proven framework for leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the molecular properties of α-BCA. We will detail the theoretical underpinnings, provide step-by-step computational protocols, and explain the rationale behind methodological choices, ensuring a self-validating and robust computational analysis for researchers, scientists, and drug development professionals.

Strategic Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent upon the selection of an appropriate theoretical method and basis set. For a molecule like α-BCA, which contains a second-row element (bromine) and a conjugated π-system, these choices are especially critical.

The Workhorse: Density Functional Theory (DFT)

DFT has become the cornerstone of computational chemistry for medium-sized organic molecules. It offers an optimal balance between computational cost and accuracy, making it ideal for the systems we are interested in.[3] The core principle of DFT is that the energy of a system can be determined from its electron density, which is a simpler quantity to compute than the many-electron wavefunction.[4]

-

Expertise in Functional Selection: For molecules like α-BCA, hybrid functionals are generally recommended.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-benchmarked functional that provides reliable geometries and energies for a vast range of organic molecules.[5]

-

CAM-B3LYP: This long-range corrected functional is particularly adept at describing systems with potential charge-transfer character and for calculating electronic excitation energies (TD-DFT), which can be a valuable extension of the core analysis.[6]

-

The Language of Electrons: Choosing a Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation, especially for atoms with many electrons, like bromine.

-

Pople-style Basis Sets (e.g., 6-311++G(d,p)): These are good all-around choices for initial geometry optimizations and frequency calculations. The ++ indicates the addition of diffuse functions on all atoms, which are important for describing lone pairs and anions, while (d,p) adds polarization functions, allowing for more flexibility in orbital shapes.[5]

-

Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): For high-accuracy energy calculations, Dunning's correlation-consistent basis sets are superior.[7][8] The 'aug' prefix signifies the addition of augmented diffuse functions, which are crucial for accurately describing the electron distribution around the electronegative bromine and oxygen atoms.[9] For bromine, using a version with an effective core potential (ECP), such as aug-cc-pVTZ-PP, can be computationally efficient by replacing the core electrons with a potential, while also accounting for scalar relativistic effects.[6]

Recommended Software